molecular formula C11H13N3 B1377484 2-(pyrrolidin-3-yl)-2H-indazole CAS No. 1443979-68-7

2-(pyrrolidin-3-yl)-2H-indazole

Cat. No. B1377484
M. Wt: 187.24 g/mol
InChI Key: NWUKPFQBZMIMIC-UHFFFAOYSA-N
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Description

Pyrrolidine, a component of your compound, is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The indazole component is a nitrogen-containing heterocycle that is often found in therapeutic agents due to its versatile biological activities.


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indazole component likely contributes to the planarity and aromaticity of the molecule.

Scientific Research Applications

Aurora A Kinase Inhibition

A study by Song et al. (2015) discovered novel inhibitors targeting Aurora A kinase, a critical enzyme in cancer cell proliferation. They synthesized 3-(pyrrolopyridin-2-yl)indazole derivatives showing potent antiproliferative effects against various cancer cell lines, including HL60 and HCT116. This research highlights the potential of indazole derivatives in cancer therapy by targeting specific kinases involved in tumor growth.

Advanced Material Synthesis

Guo et al. (2019) demonstrated the synthesis of fused or spiro polyheterocyclic compounds through a dehydrogenative annulation of 2-arylindazoles with maleimides. Their work, published in Organic Letters, showcases a method for creating indazolo[2,3-a]pyrrolo[3,4-c]quinolinones or spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones. The process offers excellent atom economy and regioselectivity, essential for developing advanced materials with potential applications in various fields, including electronics and pharmaceuticals.

Spin-Crossover and Fluorescent Materials

Research by Santoro et al. (2015) on Iron(II) complexes of tridentate indazolylpyridine ligands introduced compounds with enhanced spin-crossover hysteresis and ligand-based fluorescence. Their findings are significant for developing new materials that can be used in memory storage devices, sensors, and fluorescence-based applications.

Green Chemistry Approaches

Ding and Guo (2016) highlighted the use of ionic liquids for the one-pot synthesis of 2H-Pyridazino[1,2-a]indazole-1,6,9(11H)-triones under solvent-free conditions. Their work, published in Journal of Heterocyclic Chemistry, emphasizes a green chemistry approach, offering a more sustainable and environmentally friendly method for synthesizing complex molecules.

Medicinal Chemistry Applications

Balaraju, Kalyani, and Laxminarayana (2019) focused on the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, indicating their importance in medicinal chemistry. Their work, shared in Rasayan Journal of Chemistry, demonstrates the potential of these compounds in drug development by showing how they can interact with biological targets, a crucial step in the discovery of new therapeutic agents.

Future Directions

The future directions for research on “2-(pyrrolidin-3-yl)-2H-indazole” would depend on its biological activity and potential therapeutic applications. Given the wide range of biological activities exhibited by pyrrolidine and indazole derivatives , there could be many potential directions for future research.

properties

IUPAC Name

2-pyrrolidin-3-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)8-14(13-11)10-5-6-12-7-10/h1-4,8,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUKPFQBZMIMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-3-yl)-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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